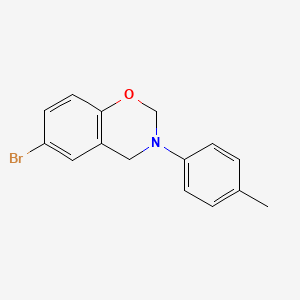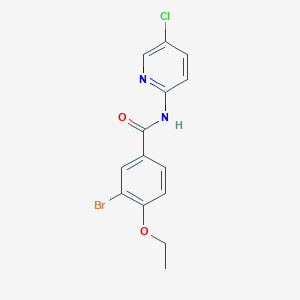![molecular formula C20H12Cl2N2O3 B11646566 (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646566.png)
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-フェニルピラゾリジン-3,5-ジオンは、合成有機化合物です。ジクロロフェニルで置換されたフラン環とフェニル基を持つピラゾリジン-3,5-ジオンコアを特徴としています。
2. 製法
合成経路と反応条件
(4E)-4-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-フェニルピラゾリジン-3,5-ジオンの合成は、一般的に以下の手順で行われます。
ピラゾリジン-3,5-ジオンコアの形成: これは、ヒドラジンとジケトンの反応によって実現できます。
フェニル基の導入: この手順は、ピラゾリジン環上の水素原子の1つをフェニル基で置換することを伴い、多くの場合、フリーデル・クラフツアルキル化によって行われます。
フラン環の結合: フラン環は、適切なアルデヒドまたはケトンとの縮合反応によって導入できます。
ジクロロフェニルによる置換: 最終的な手順は、フラン環をジクロロフェニル基で置換することを伴い、通常はハロゲン化反応によって行われます。
工業的生産方法
この化合物の工業的生産方法は、同様の手順を大規模に行い、収率と純度を最適化する可能性があります。これには、連続フロー反応器の使用やクロマトグラフィーなどの高度な精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にフラン環で酸化反応を受ける可能性があり、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、ピラゾリジン環で起こり、ジヒドロピラゾリジン誘導体の形成につながる可能性があります。
置換: この化合物は、特にフェニル環とフラン環で置換反応を受ける可能性があり、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: 一般的な試薬には、ハロゲン(ハロゲン化のために)、有機金属試薬(金属化のために)などがあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、元の化合物のさまざまな酸化、還元、および置換誘導体を含む可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成において貴重な中間体となっています。
生物学
生物学において、この化合物は、生化学プローブまたは創薬におけるリード化合物としての潜在的な応用があります。生体標的との相互作用は、さまざまな生化学経路に関する洞察を提供する可能性があります。
医学
医学において、この化合物は、その潜在的な治療効果について調査することができます。その構造は、さまざまな生体標的に相互作用する可能性を示唆しており、創薬の候補となっています。
産業
産業において、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione typically involves the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a diketone.
Introduction of the phenyl group: This step involves the substitution of one of the hydrogen atoms on the pyrazolidine ring with a phenyl group, often through a Friedel-Crafts alkylation.
Attachment of the furan ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Substitution with dichlorophenyl: The final step involves the substitution of the furan ring with a dichlorophenyl group, typically through a halogenation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazolidine ring, potentially leading to the formation of dihydropyrazolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic reagents (for metalation).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential applications as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets could provide insights into various biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(4E)-4-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-フェニルピラゾリジン-3,5-ジオンの作用機序は、分子標的との特定の相互作用によって異なります。潜在的な標的には、酵素、受容体、またはその他のタンパク質が含まれます。この化合物の効果は、酵素活性の阻害や受容体シグナル伝達の調節など、さまざまな経路によって仲介される可能性があります。
6. 類似の化合物との比較
類似の化合物
(4E)-4-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-フェニルピラゾリジン-3,5-ジオン: この化合物は、その特定の置換パターンとフラン環とピラゾリジン環の両方の存在により、ユニークです。
(4E)-4-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-フェニルピラゾリジン-3,5-ジオン: 類似の化合物には、フェニル環とフラン環に異なる置換基を持つ他のピラゾリジン-3,5-ジオン誘導体を含めることができます。
ユニークさ
(4E)-4-{[5-(2,5-ジクロロフェニル)フラン-2-イル]メチリデン}-1-フェニルピラゾリジン-3,5-ジオンのユニークさは、その特定の置換パターンと官能基の組み合わせにあり、これにより独自の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione: This compound is unique due to its specific substitution pattern and the presence of both a furan and a pyrazolidine ring.
This compound: Similar compounds might include other pyrazolidine-3,5-dione derivatives with different substituents on the phenyl and furan rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C20H12Cl2N2O3 |
|---|---|
分子量 |
399.2 g/mol |
IUPAC名 |
(4E)-4-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-12-6-8-17(22)15(10-12)18-9-7-14(27-18)11-16-19(25)23-24(20(16)26)13-4-2-1-3-5-13/h1-11H,(H,23,25)/b16-11+ |
InChIキー |
AEHCRNDGDYUIJV-LFIBNONCSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11646491.png)
![2-{[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11646492.png)

![6,6'-[benzene-1,3-diylbis(oxybenzene-4,1-diyl)]bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)](/img/structure/B11646504.png)
![3-methyl-1-phenyl-4-[(Z)-(pyridin-2-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B11646505.png)
![5-heptylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646515.png)


![Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646529.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)
![8,9-Bis(4-methoxyphenyl)-2-(4-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11646544.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B11646549.png)
![(4E)-1-(3-chlorophenyl)-4-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11646555.png)
![(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11646569.png)
